What is BDP FL-PEG4-TCO and its mechanism of action?
What is BDP FL-PEG4-TCO and its mechanism of action?
An In-depth Technical Guide to BDP FL-PEG4-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL-PEG4-TCO is a fluorescent labeling reagent meticulously engineered for advanced applications in bioconjugation, cellular imaging, and drug development. This molecule integrates three key functional components: a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a highly reactive trans-cyclooctene (B1233481) (TCO) moiety.
The synergy between these components makes BDP FL-PEG4-TCO an exceptional tool for bioorthogonal chemistry. The TCO group enables rapid and specific covalent bond formation with tetrazine-modified biomolecules via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, one of the fastest "click chemistry" reactions known.[1][2][3] This reaction proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it ideal for live-cell imaging and in vivo studies.[2][4] The PEG4 linker enhances aqueous solubility and reduces steric hindrance, ensuring efficient conjugation to target molecules.[3][5]
This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of BDP FL-PEG4-TCO.
Core Components and Properties
The structure of BDP FL-PEG4-TCO is designed for optimal performance in bioorthogonal labeling.
-
BDP FL (BODIPY FL Core): A highly efficient green-emitting fluorophore known for its sharp emission peak, high quantum yield, and relative insensitivity to solvent polarity and pH.[5]
-
PEG4 Linker: A short, hydrophilic polyethylene (B3416737) glycol chain that improves the water solubility of the entire molecule and provides spatial separation between the fluorophore and the reactive group, minimizing potential interference.[5]
-
TCO (trans-Cyclooctene): A strained alkene that serves as the dienophile in the IEDDA reaction. Its high ring strain enables an extremely rapid and selective reaction with tetrazine partners.[2][4]
Data Presentation: Physicochemical and Spectroscopic Properties
Quantitative data for BDP FL-PEG4-TCO has been aggregated from various sources and is summarized below for clarity.
Table 1: Physicochemical Properties of BDP FL-PEG4-TCO
| Property | Value | Reference(s) |
| Molecular Formula | C₃₃H₄₉BF₂N₄O₇ | [5][6][7][8] |
| Molecular Weight | 662.6 g/mol | [5][6][7][8] |
| Purity | Typically ≥95% | [5][7] |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water | [5] |
| Storage Conditions | -20°C, desiccated and protected from light | [5][8] |
Table 2: Spectroscopic Properties of BDP FL-PEG4-TCO
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 503 nm | [5] |
| Emission Maximum (λem) | 509 nm | [5] |
| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | 0.90 | [5] |
Mechanism of Action: The Tetrazine-TCO Ligation
The core mechanism of action for BDP FL-PEG4-TCO is the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of bioorthogonal click chemistry.[1][9] This reaction is notable for its exceptional speed and specificity within complex biological environments.[2][4]
The process involves two main steps:
-
[4+2] Cycloaddition: The electron-deficient tetrazine (the diene) rapidly reacts with the strained, electron-rich TCO (the dienophile). This forms an unstable tricyclic intermediate.[9]
-
Retro-Diels-Alder: The intermediate undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂). This step drives the reaction to completion and forms a stable dihydropyridazine (B8628806) conjugate, covalently linking the BDP FL fluorophore to the target molecule.[1]
Second-order rate constants for this reaction are among the highest in bioorthogonal chemistry, often reaching 10³ to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling at very low concentrations.[4][9][10]
A key feature of many tetrazine-dye conjugates is the "turn-on" fluorescence. The tetrazine moiety can quench the fluorescence of the nearby dye.[2][11] Upon reaction with a TCO, the tetrazine is consumed, alleviating this quenching and leading to a significant increase in fluorescence intensity, which is advantageous for reducing background signal in imaging applications.[11][12]
Experimental Protocols & Workflow
BDP FL-PEG4-TCO is used in a two-step labeling strategy. First, a biomolecule of interest is modified with a tetrazine group. Second, the fluorescent BDP FL-PEG4-TCO probe is added, which specifically reacts with the tetrazine tag.
Protocol: Labeling of Tetrazine-Modified Proteins in Solution
This protocol provides a general guideline for labeling a protein that has been functionalized with a tetrazine moiety.
Materials:
-
Tetrazine-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
BDP FL-PEG4-TCO.
-
Anhydrous DMSO or DMF.
-
Desalting spin columns (e.g., Sephadex G-25).
Procedure:
-
Prepare Stock Solution: Immediately before use, dissolve BDP FL-PEG4-TCO in anhydrous DMSO or DMF to create a 1-10 mM stock solution.
-
Protein Preparation: Ensure the tetrazine-modified protein is at a concentration of 1-5 mg/mL in a suitable reaction buffer.
-
Labeling Reaction: Add a 1.5 to 5-fold molar excess of the BDP FL-PEG4-TCO stock solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C, protected from light. The disappearance of the faint red color of the tetrazine can sometimes be used to monitor the reaction's progress.[13]
-
Purification: Remove excess, unreacted BDP FL-PEG4-TCO by passing the reaction mixture through a desalting spin column equilibrated with the desired storage buffer.
-
Characterization: The labeled protein is now ready for downstream applications. The degree of labeling can be determined using UV-Vis spectroscopy or mass spectrometry.
Protocol: Live-Cell Imaging
This protocol outlines the labeling of cellular targets that have been modified with a tetrazine group, for example, through metabolic labeling with a tetrazine-containing amino acid or by targeting a cell-surface protein with a tetrazine-labeled antibody.
Materials:
-
Cells expressing or labeled with a tetrazine-modified target.
-
BDP FL-PEG4-TCO.
-
Anhydrous DMSO.
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP).
Procedure:
-
Cell Preparation: Culture cells under conditions that lead to the incorporation of the tetrazine handle onto the target of interest.
-
Labeling: Prepare a 1-10 µM solution of BDP FL-PEG4-TCO in pre-warmed live-cell imaging medium. Remove the culture medium from the cells and add the BDP FL-PEG4-TCO solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope. For BDP FL, use excitation and emission filters appropriate for green fluorescence (e.g., ~490/20 nm excitation, ~525/30 nm emission).
Important Controls:
-
No TCO Control: Label cells that have not been modified with tetrazine to assess non-specific binding of the BDP FL-PEG4-TCO probe.
-
No Tetrazine Control: Image tetrazine-modified cells that have not been labeled with the fluorescent probe to determine background autofluorescence.[1]
Conclusion
BDP FL-PEG4-TCO is a powerful and versatile chemical probe for fluorescently labeling biomolecules. Its high reactivity, specificity, and the excellent photophysical properties of the BDP FL core make it an indispensable tool for a wide range of applications, from in vitro protein conjugation to advanced live-cell super-resolution microscopy.[2][12] The detailed protocols and data provided in this guide are intended to enable researchers to effectively integrate this reagent into their experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 4. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BDP FL-PEG4-TCO, 2183473-16-5 | BroadPharm [broadpharm.com]
- 6. Bdp FL-peg4-tco | C33H49BF2N4O7 | CID 131954351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bdp FL-peg4-tco | Benchchem [benchchem.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
